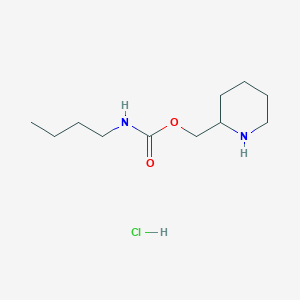

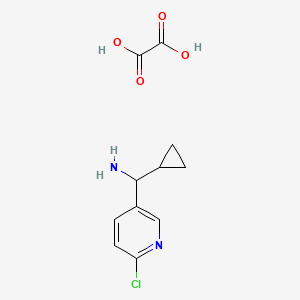

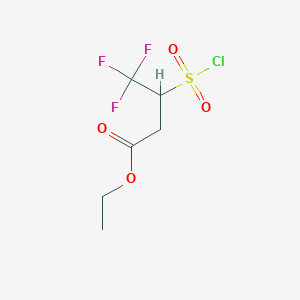

![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

GPR119 Agonists Development : One study focused on the development of novel GPR119 agonists, specifically N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. These compounds, including variants with the trifluoromethyl group, showed enhanced GPR119 agonist activity and improved profiles for inhibiting the human ether-à-go-go-related gene (hERG), which is significant for cardiac safety (Kubo et al., 2021).

Anticancer and Antibacterial Compounds : Several studies have been conducted on the synthesis and evaluation of various derivatives of similar compounds for potential anticancer and antibacterial applications. These include exploration of amine derivatives and their activities against different cancer cell lines and bacterial strains (Vinayak et al., 2017), (Reddy & Prasad, 2021).

Synthesis Methods and Chemical Reactions : Research has been conducted on the synthesis methods and reactions of compounds containing the trifluoromethyl group. These studies provide insights into the chemical properties and reactions of such compounds, which are crucial for their application in various fields, including pharmaceuticals and materials science (Bradiaková et al., 2008), (Sokolov & Aksinenko, 2010).

Drug Discovery and Development : Various studies have synthesized and evaluated derivatives of this compound class for their potential as drugs. This includes exploration of their roles as KOR antagonists, GlyT1 inhibitors, and more, highlighting the compound's versatility in drug discovery (Grimwood et al., 2011), (Yamamoto et al., 2016).

Molecular Dynamic Studies : In silico modeling and molecular dynamic studies have been conducted on similar compounds, particularly focusing on their potential treatment applications in diseases like breast cancer. This underscores the relevance of computational methods in understanding the bioactivity of these compounds (Panneerselvam et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNSEVVQTIJNSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

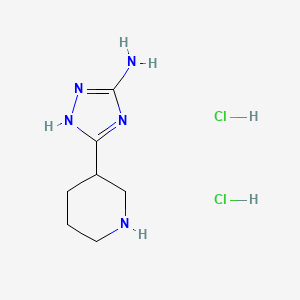

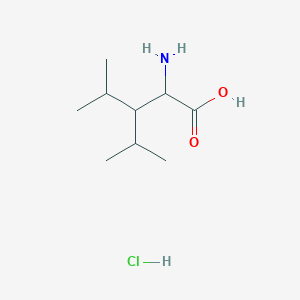

![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)

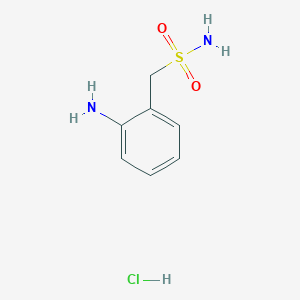

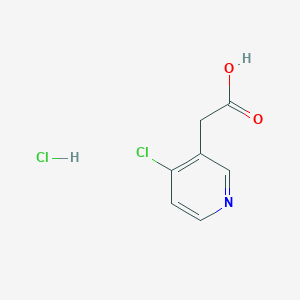

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)

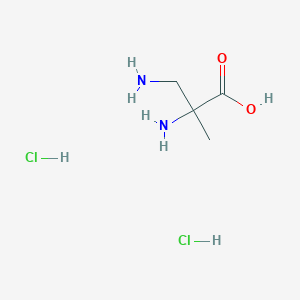

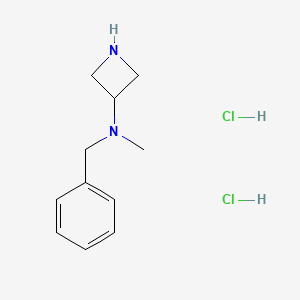

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)